- CAS No. 861881-87-0](/img/structure/B12530556.png)
Methanone, [3-(3,4-dimethoxyphenyl)oxiranyl](4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is a complex organic compound with the molecular formula C18H16O6 It is characterized by the presence of an oxirane ring and multiple methoxy groups attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects .
類似化合物との比較
Similar Compounds
(3-(1,3-Benzodioxol-5-yl)-2-oxiranyl)(4-methoxyphenyl)methanone: Similar structure with a benzodioxole ring instead of the dimethoxyphenyl group.
Bis(3,4-dimethoxyphenyl)methanone: Lacks the oxirane ring but has two dimethoxyphenyl groups.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone: Similar structure with different substitution patterns on the aromatic rings.
Uniqueness
Methanone, 3-(3,4-dimethoxyphenyl)oxiranyl- is unique due to the presence of both an oxirane ring and multiple methoxy groups, which confer distinct chemical reactivity and potential biological activity .
特性
CAS番号 |
861881-87-0 |
|---|---|
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC名 |
[3-(3,4-dimethoxyphenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)16(19)18-17(23-18)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3 |
InChIキー |
OYHUVSXXTRGUON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


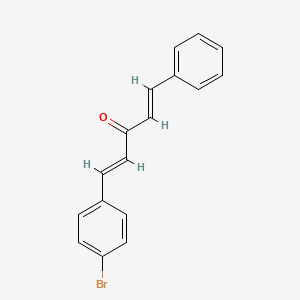
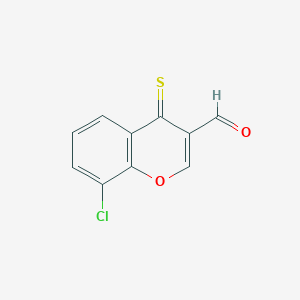
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)
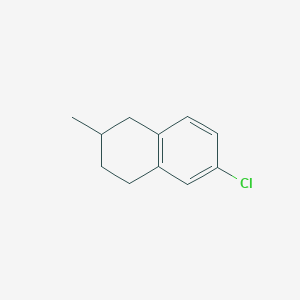

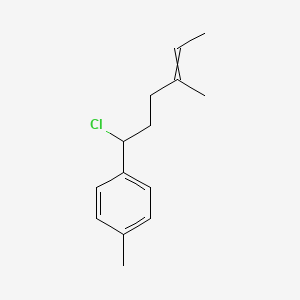
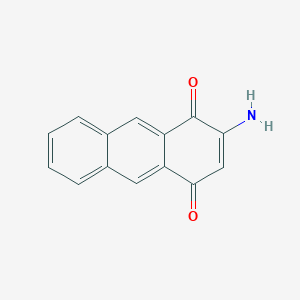
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)

![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
